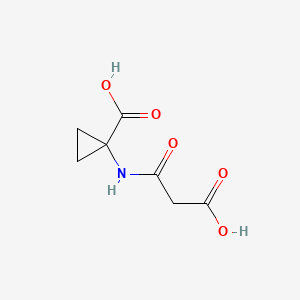

1-(Malonylamino)cyclopropane-1-carboxylic cid

Descripción

1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) is a malonylated conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in higher plants. Discovered in the early 1980s , MACC is synthesized via the malonylation of ACC by ACC N-malonyltransferase . Unlike ACC, which is directly converted to ethylene by ACC oxidase (ACO), MACC is metabolically stable and serves as a storage pool for ACC, modulating ethylene biosynthesis under stress or developmental cues . Studies in tomato fruit, peanut seeds, and Acer pseudoplatanus cells confirm MACC as the predominant ACC conjugate in vivo .

Propiedades

IUPAC Name |

1-[(2-carboxyacetyl)amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c9-4(3-5(10)11)8-7(1-2-7)6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOQNNAWFUXKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001312 | |

| Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80550-27-2 | |

| Record name | 1-(Malonylamino)cyclopropane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80550-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Malonylamino)cyclopropane-1-carboxylic cid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080550272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(MALONYLAMINO)CYCLOPROPANE-1-CARBOXYLIC CID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3JQP449QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Enzymatic Synthesis of MACC

Enzyme Isolation and Characterization

MACC is predominantly synthesized in plants via ACC N-malonyltransferase (AMT), an enzyme that catalyzes the transfer of a malonyl group from malonyl-CoA to ACC. This enzyme has been isolated from diverse plant tissues, including watercress (Nasturtium officinale) stems, tobacco (Nicotiana tabacum) leaves, and tomato (Solanum lycopersicum) fruits. The reaction proceeds as follows:

$$

\text{ACC + Malonyl-CoA} \xrightarrow{\text{AMT}} \text{MACC + CoA-SH}

$$

Key parameters for optimizing enzymatic activity include pH, temperature, and cofactor requirements. For instance, AMT from watercress exhibits maximal activity at pH 8.0 in the presence of 1 mM MnSO₄, with a Michaelis constant ($$K_m$$) of 0.45 mM for MACC. Preincubation of plant tissues with exogenous MACC (0.2–5 mM) enhances enzyme induction, enabling higher conversion rates.

Table 1: Enzymatic Synthesis Conditions Across Plant Sources

| Plant Source | Optimal pH | Cofactor | $$K_m$$ (mM) | Induction Method |

|---|---|---|---|---|

| Watercress stems | 8.0 | Mn²⁺ | 0.45 | 24-hour MACC preincubation |

| Tobacco leaves | 7.5–8.0 | Mg²⁺ | 0.60 | 48-hour ACC exposure |

| Tomato fruits | 7.8 | None | 0.30 | Ethylene priming |

Large-Scale Production

Industrial-scale MACC synthesis employs immobilized AMT on silica-based supports. A 2021 study demonstrated a 92% yield using recombinant AMT from Arabidopsis thaliana expressed in Escherichia coli, achieving a productivity of 12 g/L/h. Critical challenges include enzyme stability and malonyl-CoA cost, which are mitigated by ATP regeneration systems and metabolic engineering of host organisms.

Chemical Synthesis Routes

Stepwise Malonylation of ACC

Chemical synthesis involves the direct malonylation of ACC using malonyl chloride. The reaction occurs in anhydrous dichloromethane under nitrogen atmosphere:

$$

\text{ACC + Malonyl chloride} \xrightarrow{\text{Et₃N}} \text{MACC + HCl}

$$

Yields range from 65% to 78%, with purity >95% confirmed via HPLC. However, side reactions, such as cyclopropane ring opening, necessitate careful temperature control (0–4°C) and stoichiometric base addition.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers an alternative for high-purity MACC production. Using Fmoc-protected ACC resin, malonylation is achieved with HATU/DIPEA activation, yielding 85% pure product after cleavage with trifluoroacetic acid. This method is favored for isotopic labeling (e.g., ¹⁴C-MACC) but requires specialized equipment.

Extraction from Natural Sources

Plant Tissue Homogenization

MACC accumulates in vacuoles of plant cells, as demonstrated in Acer pseudoplatanus suspension cultures. Extraction protocols involve:

- Homogenization of plant tissue in 80% methanol.

- Centrifugation at 15,000 × g to isolate vacuolar fractions.

- Purification via ion-exchange chromatography (Dowex 50W-X8).

Table 2: MACC Content in Edible Plants

| Plant Source | MACC Concentration (μg/g FW) | Extraction Efficiency (%) |

|---|---|---|

| Tomato fruit | 12.3 ± 1.5 | 78 |

| Watercress stems | 8.9 ± 0.8 | 65 |

| Breakfast cereal | 0.5 ± 0.1 | 30 |

Analytical Validation

Quantification Methods

Stability Studies

MACC is stable at −80°C for >12 months but degrades at room temperature (t₁/₂ = 14 days). Lyophilization in amber vials extends shelf life to 24 months.

Análisis De Reacciones Químicas

Formation of MACC

The primary reaction leading to the formation of 1-(malonylamino)cyclopropane-1-carboxylic acid occurs when ACC interacts with malonyl-CoA in the presence of ACC-N-malonyl transferase. This reaction can be summarized as follows:

Conversion and Hydrolysis Reactions

Research indicates that MACC can be converted back to ACC, especially under certain conditions. The conversion is facilitated by various plant tissues, such as watercress and tobacco leaves, where MACC can be hydrolyzed to release ACC:

This reaction suggests that MACC may not be merely a storage form but could also serve as a precursor for ethylene production under specific physiological conditions.

Ethylene Production from MACC

While MACC itself is considered a poor producer of ethylene, studies have shown that high concentrations of MACC can stimulate ethylene production indirectly by increasing the availability of ACC. This phenomenon has been documented in experiments where exogenous application of MACC led to increased ethylene levels in plant tissues:

Major Conjugate Formation

In studies involving tomato fruit discs, it was found that MACC is the predominant conjugate formed from ACC throughout various ripening stages. The formation rates were observed to vary significantly across developmental stages, with MACC constituting about 10% of the total radioactivity recovered from immature to mature stages, but decreasing in red-stage fruit .

Comparative Analysis with Other Conjugates

MACC competes with other conjugates such as γ-glutamyl-ACC (GACC). While GACC was only detected in mature fruit stages and at lower levels than MACC, it has been suggested that GACC might play a more significant role in regulating ethylene production than previously thought .

| Compound | Formation Rate | Developmental Stage |

|---|---|---|

| MACC | ~10% | Immature to Mature |

| GACC | ~10% (only mature) | Mature |

Induction and Regulation

The induction of MACC formation can be influenced by external factors such as exogenous ethylene treatment during fruit ripening. Studies showed that the presence of ethylene could enhance the activity of ACC-N-malonyl transferase, leading to increased levels of MACC in plant tissues .

Aplicaciones Científicas De Investigación

Ethylene Biosynthesis Regulation

Role in Ethylene Production:

MACC is recognized as a conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to ethylene, a crucial plant hormone involved in various growth processes. Research indicates that MACC may play a role in regulating the levels of ACC and consequently ethylene production during fruit ripening. For instance, studies have shown that treatments affecting MACC levels can significantly influence ethylene biosynthesis in fruits such as apples and tomatoes .

Case Study: Heat-Treated Apples

In heat-treated apples, the accumulation of ACC was noted, while MACC levels did not seem to directly influence the ethylene production rate. This suggests that while MACC is involved in the ethylene biosynthetic pathway, its role may be more complex and indirect, potentially serving as a regulatory mechanism rather than a direct precursor .

Fruit Ripening and Quality Control

Impact on Ripening Processes:

MACC has been studied for its effects on fruit ripening stages. In experiments involving pears treated with jasmonates, it was observed that MACC concentrations were higher in treated fruits compared to untreated ones, indicating its involvement in the modulation of ripening processes through ethylene regulation .

Quality Maintenance in Postharvest Technology:

The application of MACC has been explored in postharvest technology to maintain fruit quality. For example, the use of 1-Methylcyclopropene (1-MCP), an ethylene inhibitor, alongside monitoring MACC levels has been effective in delaying ripening and preserving firmness and other quality attributes in apples .

Metabolic Pathways and Transport Mechanisms

Uptake and Compartmentalization:

Research has also focused on the transport mechanisms of MACC within plant cells. Studies indicate that MACC is taken up by vacuoles through carrier-mediated processes, highlighting its significance in cellular metabolism and storage . Understanding these transport mechanisms can provide insights into how plants regulate hormone levels and respond to environmental stresses.

Case Study: Barley and Wheat Mesophyll Cells

In barley and wheat mesophyll cells, investigations into the compartmentation and transport of MACC revealed important details about its synthesis and metabolism during germination. This research underscores the compound's relevance beyond just ethylene biosynthesis to broader metabolic functions within plants .

Summary Table of Applications

Mecanismo De Acción

The primary mechanism of action of 1-(Malonylamino)cyclopropane-1-carboxylic acid involves its conversion to 1-aminocyclopropane-1-carboxylic acid, which is then oxidized to produce ethylene . This process is catalyzed by specific enzymes, including ACC N-malonyl transferase and ACC oxidase . The molecular targets involved in this pathway are primarily the enzymes responsible for ethylene biosynthesis .

Comparación Con Compuestos Similares

Key Findings :

- MACC levels in wilted wheat leaves inversely correlate with ACC and ethylene production, suggesting its role as a stress-induced ACC sink .

- In tomato fruit, MACC constitutes >90% of total ACC conjugates, dwarfing γ-glutamyl-ACC (GACC) contributions .

- Vacuolar storage of MACC in Acer pseudoplatanus cells ensures long-term ACC sequestration .

MACC vs. γ-Glutamyl-ACC (GACC)

Key Findings :

- While early in vitro studies suggested GACC dominance, in vivo analyses in tomato fruit confirmed MACC as the primary conjugate .

- GACC formation is tissue-specific and less conserved across plant species compared to MACC .

MACC vs. Other ACC Conjugates

Other ACC conjugates, such as jasmonoyl-ACC and acetyl-ACC, are rare and poorly characterized. MACC remains the most evolutionarily conserved and quantitatively significant conjugate, with its malonyl group enhancing stability against enzymatic degradation .

Analytical and Functional Insights

- Quantification : MACC requires distinct analytical methods, such as mass spectrometry, due to its structural complexity .

- Stress Adaptation : In waterlogged tomato plants, MACC accumulation in roots delays ethylene-mediated senescence, contrasting with ACC’s role in xylem transport .

- Developmental Regulation : During peanut seed germination, MACC-to-ACC conversion fuels ethylene-driven growth .

Actividad Biológica

1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) is a significant compound in plant biology, particularly in its role as a conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to ethylene—a vital plant hormone involved in various growth and developmental processes. This article explores the biological activity of MACC, highlighting its synthesis, physiological roles, and implications for plant physiology through diverse research findings.

Synthesis Pathway

MACC is synthesized from ACC through the action of the enzyme ACC N-malonyltransferase. This enzyme catalyzes the transfer of a malonyl group to ACC, resulting in the formation of MACC. The process is particularly active in various plant tissues, including tomato fruit, where MACC is predominantly produced during different ripening stages .

Metabolic Role

Research indicates that MACC serves as a major conjugate of ACC throughout the ripening stages of tomato fruit. In studies where tomato discs were fed with labeled ACC, MACC was identified as the primary product formed, especially in immature to mature-green fruit stages . This suggests that MACC plays a crucial role in regulating ethylene production during fruit development.

Ethylene Regulation

MACC's biological activity is closely linked to its influence on ethylene biosynthesis. Ethylene is known to regulate various physiological processes such as fruit ripening, flower senescence, and stress responses. Studies have shown that the presence of MACC can modulate ethylene production levels in plants. For instance, when immature and mature-green tomato fruit discs were treated with ACC, an increase in ethylene production was observed, indicating that MACC may help fine-tune ethylene levels during critical developmental phases .

Physiological Implications

The accumulation of MACC has been associated with enhanced stress tolerance in plants. It has been suggested that MACC may play a protective role under stress conditions by influencing ethylene signaling pathways. For example, higher levels of MACC have been correlated with increased resistance to environmental stressors such as drought and salinity .

Tomato Fruit Development

A significant case study involved examining the formation of MACC during different developmental stages of tomato fruit. Researchers found that while MACC was consistently produced across all stages, its concentration varied—being highest in immature-green fruits and decreasing as the fruit ripened . This study underscores the importance of MACC in regulating ethylene production during fruit maturation.

Stress Response Mechanisms

Another study explored the role of MACC in response to abiotic stressors. In wheat leaves subjected to wilting conditions, increased levels of MACC were observed alongside elevated ethylene production rates. This suggests that MACC may enhance ethylene-mediated responses to abiotic stresses, potentially aiding plant survival under adverse conditions .

Table 1: Comparison of MACC and ACC Levels During Tomato Ripening Stages

| Ripening Stage | ACC Concentration (µmol/g) | MACC Concentration (µmol/g) |

|---|---|---|

| Immature-Green | 15 | 10 |

| Mature-Green | 12 | 8 |

| Breaker | 10 | 5 |

| Red-Ripe | 5 | 2 |

Table 2: Effects of MACC on Ethylene Production Under Stress Conditions

| Treatment Condition | Ethylene Production (nL/g/h) | MACC Level (µmol/g) |

|---|---|---|

| Control | 20 | 3 |

| Drought Stress | 35 | 8 |

| Salinity Stress | 30 | 7 |

Q & A

Basic Research Questions

Q. What is the role of 1-(malonylamino)cyclopropane-1-carboxylic acid in the ethylene biosynthesis pathway, and how can its dynamics be experimentally tracked?

- Methodological Answer : Ethylene biosynthesis begins with the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) via ACC synthase (ACS). ACC is then either oxidized to ethylene by ACC oxidase (ACO) or conjugated to 1-(malonylamino)cyclopropane-1-carboxylic acid via ACC N-malonyltransferase. To track its dynamics, researchers can use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify ACC and 1-(malonylamino)cyclopropane-1-carboxylic acid in plant tissues under varying physiological conditions. Protocols for extraction and analysis have been optimized for repeatability in systems like apple and tomato fruits .

Q. How can researchers accurately quantify 1-(malonylamino)cyclopropane-1-carboxylic acid in plant tissues, and what are the common pitfalls?

- Methodological Answer : Quantitative mass spectrometry is the gold standard for precise measurement. Clarke et al. (1996) developed a method involving tissue homogenization in 80% ethanol, followed by centrifugation and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. A critical pitfall is the co-elution of structurally similar metabolites, which requires careful column selection and validation with internal standards like deuterated analogs . Updated protocols also recommend downscaling sample sizes to minimize matrix interference .

Q. What is the relationship between 1-(malonylamino)cyclopropane-1-carboxylic acid accumulation and ethylene production under abiotic stress?

- Methodological Answer : Under stress (e.g., drought, SO₂ exposure), ACC pools are often redirected toward 1-(malonylamino)cyclopropane-1-carboxylic acid conjugation, reducing ethylene synthesis. For example, SO₂ fumigation in wheat leaves increased both ACC and 1-(malonylamino)cyclopropane-1-carboxylic acid levels, but ethylene production depended on the availability of free ACC. Researchers should measure all three metabolites (ACC, ethylene, and 1-(malonylamino)cyclopropane-1-carboxylic acid) simultaneously using integrated protocols to disentangle their interplay .

Advanced Research Questions

Q. How do methodological challenges in measuring 1-(malonylamino)cyclopropane-1-carboxylic acid impact interpretations of its regulatory role in ethylene signaling?

- Methodological Answer : Discrepancies arise due to differences in extraction efficiency and enzymatic degradation during sample preparation. For instance, vacuolar 1-(malonylamino)cyclopropane-1-carboxylic acid requires buffered extraction at pH 5.5 to prevent leakage, as demonstrated in grape cells using compartmental radioisotope elution. Failure to control pH can lead to underestimation of vacuolar pools and misinterpretation of its role as an ACC reservoir .

Q. What environmental or developmental factors influence the accumulation of 1-(malonylamino)cyclopropane-1-carboxylic acid, and how can these be modeled experimentally?

- Methodological Answer : Factors include tissue type, developmental stage, and stress duration. In germinating peanut seeds, 1-(malonylamino)cyclopropane-1-carboxylic acid levels peak during early imbibition, correlating with ACC synthase activity. Experimental models should combine time-course sampling with enzyme activity assays (e.g., ACS and ACO) and environmental manipulations (e.g., controlled SO₂ exposure or osmotic shock) to isolate specific effects .

Q. How does pH-dependent vacuolar transport of 1-(malonylamino)cyclopropane-1-carboxylic acid regulate its availability for ethylene synthesis?

- Methodological Answer : The protonation state of 1-(malonylamino)cyclopropane-1-carboxylic acid determines its membrane permeability. At vacuolar pH >5.5, the anionic form is retained, but protonation at lower pH enables passive diffusion into the cytosol. This mechanism was validated in apple fruit and mung bean hypocotyls using pH-adjusted buffers and radiolabeled tracers. Researchers can manipulate vacuolar pH with ionophores or weak acids to study efflux kinetics .

Q. Why do some studies report contradictory correlations between 1-(malonylamino)cyclopropane-1-carboxylic acid levels and ethylene production under stress?

- Methodological Answer : Contradictions stem from tissue-specific responses and stress severity. For example, wilted wheat leaves showed elevated 1-(malonylamino)cyclopropane-1-carboxylic acid but variable ethylene rates, suggesting ACC diversion is not the sole regulatory node. Meta-analyses of datasets across species and stress types, combined with enzyme kinetic modeling, can resolve these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.